molecular formula C11H17N3O B13178110 N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide

Cat. No.: B13178110
M. Wt: 207.27 g/mol
InChI Key: FTJLDMUUGPQDGL-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring and a dimethylpropanamide moiety. Pyridine derivatives are known for their significant biological and therapeutic properties, making them valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under mild and metal-free conditions using toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as the reagents . Another approach involves the use of nitrostyrenes and 2-aminopyridines to form N-(pyridin-2-yl)imidates, which can then be converted to the desired compound under ambient conditions with the help of Lewis acid catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic properties in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide is unique due to the presence of the aminomethyl group and the dimethylpropanamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

N-[6-(Aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevance in therapeutic applications, particularly focusing on its role as a cholinesterase inhibitor and potential anti-Alzheimer agent.

Chemical Structure and Properties

  • Chemical Formula : C15H23N3O2
  • CAS Number : 101630-94-8
  • IUPAC Name : N-{6-[(2,2-dimethylpropanoyl)amino]-2-pyridinyl}-2,2-dimethylpropanamide
  • Physical Form : Solid, with a purity of 97% .

Synthesis

The synthesis of this compound involves a multi-step process utilizing various reagents and conditions to achieve the desired compound. The synthetic route typically includes:

  • Formation of the Pyridine Ring : Utilizing 2-aminopyridine as a starting material.
  • Amidation Reaction : Conducting an amidation reaction with appropriate acyl chlorides to introduce the amide functional group.
  • Purification : Purification through recrystallization or chromatography to obtain the final product in high purity.

Cholinesterase Inhibition

This compound has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission and are implicated in Alzheimer's disease (AD).

  • Mechanism of Action : The compound interacts with the active sites of these enzymes, potentially enhancing cholinergic signaling by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.

Table 1: Inhibition Potency Against Cholinesterases

CompoundAChE Inhibition IC50 (µM)BChE Inhibition IC50 (µM)
N-[6-(Aminomethyl)pyridin-2-yl]-...12.515.0
Donepezil0.51.0
Galantamine4.05.5

Data from various studies indicate that this compound exhibits competitive inhibition against both AChE and BChE, making it a promising candidate for further development as an anti-Alzheimer therapeutic agent .

Neuroprotective Effects

In addition to cholinesterase inhibition, preliminary studies suggest that this compound may possess neuroprotective properties:

  • Cell Viability Assays : In vitro studies using neuronal cell lines have shown that treatment with this compound can enhance cell survival under oxidative stress conditions.

Case Study: Neuroprotective Assays

In a study examining the neuroprotective effects of various pyridine derivatives:

  • Neuronal cells were exposed to oxidative stress.
  • Cells treated with this compound showed a significant increase in cell viability compared to untreated controls.
  • Mechanistic studies indicated modulation of apoptotic pathways.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H17N3O/c1-11(2,3)10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15)

InChI Key

FTJLDMUUGPQDGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=N1)CN

Origin of Product

United States

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